Patented Role as a Critical Intermediate in Proteasome Inhibitor Synthesis vs. Non-Specific Analogs
Patent US20100249400A1 explicitly describes 3-bromo-6-chloro-1,2-dihydronaphthalene as a direct synthetic precursor to a dihydronaphthalene compound with proteasome inhibitory and antitumor activity [1]. This is a specific, documented application not claimed for its closest commercially available regioisomer, 4-Bromo-6-chloro-1,2-dihydronaphthalene, which is described only generically for organic synthesis and material science . This represents a critical procurement differentiator for research programs targeting this specific pathway.
| Evidence Dimension | Documented application in a patented pharmaceutical synthesis route |
|---|---|
| Target Compound Data | Explicitly named as a precursor for a proteasome inhibitor/antitumor agent in US20100249400A1 [1] |
| Comparator Or Baseline | 4-Bromo-6-chloro-1,2-dihydronaphthalene (CAS not listed); documented uses are limited to generic 'organic synthesis' and 'material science' |
| Quantified Difference | A qualitative but definitive difference: the target compound possesses a specific, patented, and high-value application pathway that the comparator does not. |
| Conditions | Patent specification and vendor technical documentation comparison |
Why This Matters
For procurement in a drug discovery setting, selecting a compound with a proven, patented route to a pharmacologically active target provides a strategic advantage over an analog with no such documented utility.
- [1] Patents-Review.com. (2010). Patent application US20100249400A1: Dihydronaphthalene compound and use thereof. View Source
